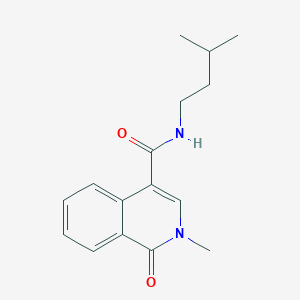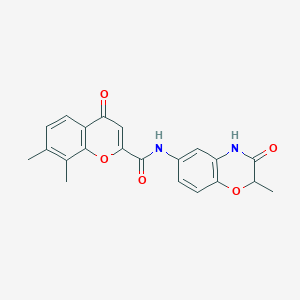
2-(2,4-dimethylphenoxy)-N-ethylpropanamide
説明
2-(2,4-dimethylphenoxy)-N-ethylpropanamide is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 221.141578849 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Global Trends in Herbicide Toxicity Studies Research on herbicides, specifically 2,4-dichlorophenoxyacetic acid (a compound related to 2-(2,4-dimethylphenoxy)-N-ethylpropanamide in terms of its phenolic structure and potential agricultural applications), highlights significant advancements in understanding herbicide toxicity and mutagenicity. This scientometric review reveals the focus areas of global research, including occupational risks, neurotoxicity, resistance to herbicides, and impacts on aquatic species. The United States, Canada, and China are leading contributors to this field, with studies primarily concentrated in toxicology and molecular biology. This body of work emphasizes the necessity of future research on gene expression and pesticide degradation (Zuanazzi et al., 2020).
Innovations in Alzheimer's Disease Imaging Advancements in amyloid imaging, utilizing radioligands, provide a breakthrough in Alzheimer's disease diagnosis and management. These studies have pioneered the use of specific compounds for in vivo brain imaging, contributing significantly to our understanding of amyloid deposits' pathophysiological mechanisms and progression. The development of these imaging techniques is crucial for early disease detection and evaluating new anti-amyloid therapies (Nordberg, 2008).
Antioxidant Activity Measurement Techniques Research on antioxidant capacity assays, such as the ABTS/PP Decolorization Assay, has deepened our understanding of antioxidants' role in human health. These studies provide insights into various antioxidants' mechanisms and efficacy, offering a foundation for evaluating dietary and pharmaceutical compounds' potential health benefits. The development and validation of these assays are essential for comprehensively studying antioxidants in food and medicinal contexts (Ilyasov et al., 2020).
Toxicology and Carcinogenicity of Arsenic Compounds The exploration of arsenic compounds, such as monomethylarsonic acid and dimethylarsinic acid, has elucidated their environmental behavior, toxicological profile, and potential human health risks. These studies have contributed to a nuanced understanding of arsenic's environmental fate and its impact on ecosystems and human health, emphasizing the need for stringent regulatory measures and further research to mitigate exposure risks (Cohen et al., 2006).
Poly(3,4-ethylenedioxythiophene) in Thermoelectric Materials Research on poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives has highlighted its potential as a thermoelectric material, offering new avenues for developing flexible, lightweight, and efficient thermoelectric devices. This area of study underscores the importance of understanding and improving the electrical conductivity and transport properties of PEDOT-based materials for various applications, from energy harvesting to cooling technologies (Yue & Xu, 2012).
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-14-13(15)11(4)16-12-7-6-9(2)8-10(12)3/h6-8,11H,5H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRSUMUJJQRLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(pyridin-4-yl)propanamide](/img/structure/B4503774.png)

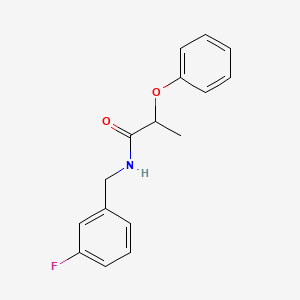
![5-isopropyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4503787.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide](/img/structure/B4503788.png)
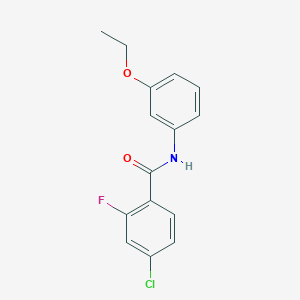
![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4503807.png)
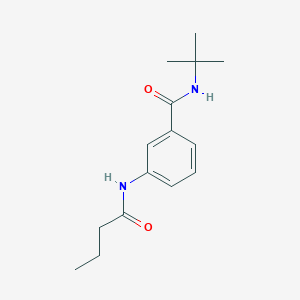
![3-[(anilinocarbonyl)amino]-2-methylbenzamide](/img/structure/B4503817.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-4-pentenamide](/img/structure/B4503828.png)
![N-(3-fluorobenzyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4503844.png)
![7-[(4-Chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4503851.png)
